molecular formula C16H13NOS B575572 3-(Phenylthiomethyl)benzoylacetonitrile CAS No. 175203-10-8

3-(Phenylthiomethyl)benzoylacetonitrile

Cat. No.: B575572
CAS No.: 175203-10-8
M. Wt: 267.346
InChI Key: ITVPGUQUIZMZBT-UHFFFAOYSA-N
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Description

3-(Phenylthiomethyl)benzoylacetonitrile is a substituted derivative of benzoylacetonitrile (CAS 614-16-4), featuring a phenylthiomethyl (-SCH2Ph) group at the 3-position of the benzoyl moiety. Benzoylacetonitrile itself is characterized by a ketone and nitrile group, with a melting point of 82–83°C, boiling point of 160°C/10 mmHg, and solubility in ethyl acetate and methylene chloride but insolubility in water and methanol .

Properties

CAS No.

175203-10-8

Molecular Formula

C16H13NOS

Molecular Weight

267.346

IUPAC Name

3-oxo-3-[3-(phenylsulfanylmethyl)phenyl]propanenitrile

InChI

InChI=1S/C16H13NOS/c17-10-9-16(18)14-6-4-5-13(11-14)12-19-15-7-2-1-3-8-15/h1-8,11H,9,12H2

InChI Key

ITVPGUQUIZMZBT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCC2=CC(=CC=C2)C(=O)CC#N

Synonyms

3-(Phenylthiomethyl)benzoylacetonitrile

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclization Behavior

Benzoylacetonitrile undergoes tert-amino effect-mediated cyclization with N,N-dialkyl-o-vinylanilines to form tetrahydroquinolines. Substituents influence reaction kinetics and stereoselectivity:

  • Electron-rich groups accelerate cyclization, while EWGs slow it .
  • The phenylthiomethyl group may moderately retard cyclization compared to EDGs but remain faster than CF3-substituted analogs .

Physical and Chemical Properties

Key properties of benzoylacetonitrile derivatives are compared below:

Compound Substituent Melting Point (°C) Solubility Application
Benzoylacetonitrile None 82–83 Ethyl acetate, CH2Cl2 Synthesis of heterocycles
3-Methoxybenzoylacetonitrile Methoxy (EDG) Not reported Similar to parent High-yield acylation
3-Trifluoromethylbenzoylacetonitrile CF3 (EWG) Not reported Enhanced polarity Battery electrolytes
3-(Phenylthiomethyl)benzoylacetonitrile PhSCH2 (Mixed effects) Hypothetical 75–85 Moderate polarity Potential electrochemical use

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(Phenylthiomethyl)benzoylacetonitrile derivatives?

  • Methodological Answer: Multicomponent reactions (MCRs) are widely used. For example, benzoylacetonitrile derivatives react with α-hydroxyketones and primary amines in acetic acid (1.0 equiv) at 70°C to yield functionalized pyrroles with high yields (e.g., 90% for 3-cyanopyrrole derivatives) . Optimization of solvent (e.g., MeCN) and catalysts (e.g., molecular iodine) is critical for regioselectivity and efficiency .

Q. How is the structural confirmation of this compound achieved post-synthesis?

  • Methodological Answer: ¹H NMR spectroscopy is routinely used to confirm backbone structures of benzoylacetonitrile derivatives. However, specific spectral data (e.g., chemical shifts for the phenylthiomethyl group) may require supplementary techniques like ¹³C NMR or high-resolution mass spectrometry (HRMS) due to limited reporting in existing literature .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

  • Methodological Answer: Key properties include melting point (82–83°C for benzoylacetonitrile analogs), density (~1.1555 g/cm³), and sensitivity to moisture. Stability assessments should prioritize inert atmospheres (e.g., N₂) and anhydrous solvents .

Advanced Research Questions

Q. How do steric and electronic factors influence the cyclization kinetics of benzoylacetonitrile derivatives?

  • Methodological Answer: Kinetic studies on cyclization via the tert-amino effect reveal that electron-donating substituents on the phenyl ring accelerate ring closure due to enhanced nucleophilicity. For example, 2-(phenylcarbonyl)-3-[2-(piperidin-1-yl)phenyl]prop-2-enenitrile cyclizes faster than analogs with electron-withdrawing groups . Time-resolved UV-Vis spectroscopy and DFT calculations are recommended for mechanistic insights.

Q. What strategies optimize reaction yields in multicomponent syntheses involving benzoylacetonitrile?

  • Methodological Answer: Systematic parameter screening is essential:
  • Catalysts: FeCl₃ on basic alumina improves yield (e.g., 85–92%) compared to FeCl₃ alone in pyrazole hybrid syntheses .
  • Solvents: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, while elevated temperatures (70–100°C) drive equilibrium toward product formation .
  • Substrate Ratios: A 1:1:1 molar ratio of reactants minimizes side reactions .

Q. How can researchers address contradictions in spectroscopic data for structurally similar benzoylacetonitrile derivatives?

  • Methodological Answer: Discrepancies in NMR assignments (e.g., phenylthiomethyl proton environments) necessitate cross-validation with 2D NMR (COSY, HSQC) and X-ray crystallography. For example, conflicting ¹H NMR reports for 4-(methylthio)phenylacetonitrile highlight the need for standardized deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) .

Methodological Considerations

Q. What analytical techniques are recommended for assessing purity and stability in different solvents?

  • Answer:
  • Purity: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Stability: Accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor via TLC or LC-MS .

Q. How should researchers mitigate hazards associated with handling nitrile-containing compounds?

  • Answer:
  • Safety Protocols: Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact due to potential cyanide release upon decomposition .
  • First Aid: Immediate rinsing with water for eye/skin exposure and medical consultation for inhalation .

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